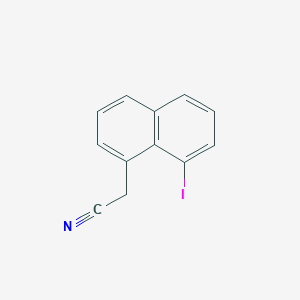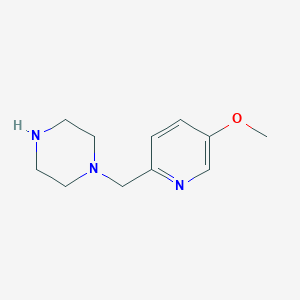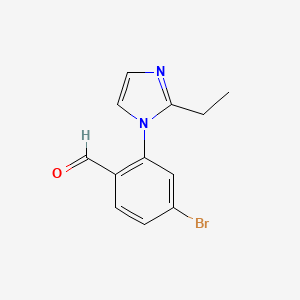
4-Bromo-2-(2-ethyl-1h-imidazol-1-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-(2-ethyl-1H-imidazol-1-yl)benzaldehyde is a chemical compound that belongs to the class of substituted imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of a bromine atom and an aldehyde group in this compound makes it a versatile intermediate for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-ethyl-1H-imidazol-1-yl)benzaldehyde typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Aldehyde Formation: The aldehyde group can be introduced through the oxidation of a corresponding alcohol or through formylation reactions using reagents like Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
4-Bromo-2-(2-ethyl-1H-imidazol-1-yl)benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Condensation: Primary amines or hydrazines under acidic or basic conditions.
Major Products
Substitution Products: Various substituted imidazoles depending on the nucleophile used.
Oxidation Products: 4-Bromo-2-(2-ethyl-1H-imidazol-1-yl)benzoic acid.
Reduction Products: 4-Bromo-2-(2-ethyl-1H-imidazol-1-yl)benzyl alcohol.
科学的研究の応用
4-Bromo-2-(2-ethyl-1H-imidazol-1-yl)benzaldehyde has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those targeting enzymes and receptors in the central nervous system.
Agrochemicals: Used in the development of fungicides and herbicides due to its ability to inhibit specific enzymes in plants and fungi.
Materials Science: Utilized in the synthesis of organic semiconductors and dyes for solar cells.
Biological Research: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.
作用機序
The mechanism of action of 4-Bromo-2-(2-ethyl-1H-imidazol-1-yl)benzaldehyde involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
Pathways Involved: The compound may affect pathways related to oxidative stress, inflammation, and cell proliferation.
類似化合物との比較
Similar Compounds
4-Bromo-1H-imidazole: A simpler imidazole derivative with similar bromination but lacking the aldehyde group.
4-(1H-Imidazol-1-yl)benzaldehyde: Similar structure but without the bromine atom.
2-Ethyl-1H-imidazole: Lacks the bromine and aldehyde groups, serving as a basic imidazole structure.
Uniqueness
4-Bromo-2-(2-ethyl-1H-imidazol-1-yl)benzaldehyde is unique due to the combination of its bromine atom, aldehyde group, and ethyl-substituted imidazole ring. This combination allows for diverse chemical reactivity and a wide range of applications in various fields .
特性
分子式 |
C12H11BrN2O |
|---|---|
分子量 |
279.13 g/mol |
IUPAC名 |
4-bromo-2-(2-ethylimidazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C12H11BrN2O/c1-2-12-14-5-6-15(12)11-7-10(13)4-3-9(11)8-16/h3-8H,2H2,1H3 |
InChIキー |
LMAYLXZFVRXQBT-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC=CN1C2=C(C=CC(=C2)Br)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



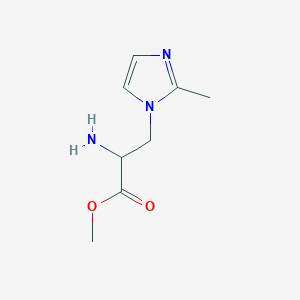
![3-bromo-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazole](/img/structure/B13628151.png)
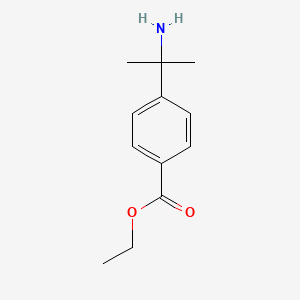
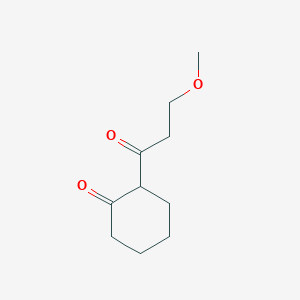

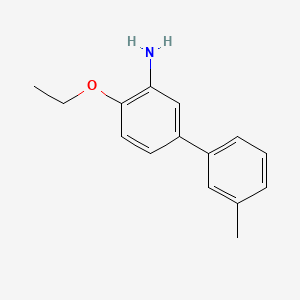
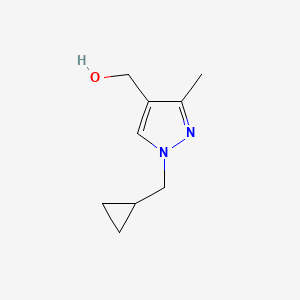
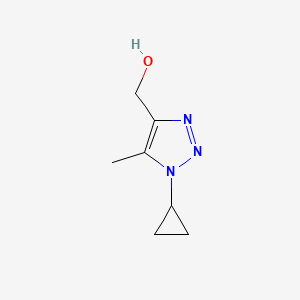
![Tert-butyl 4-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13628213.png)
